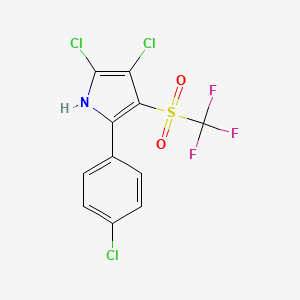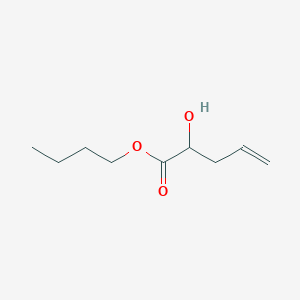
4-Pentenoic acid, 2-hydroxy-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-hydroxy-, butyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 4-pentenoic acid, featuring a hydroxyl group at the second carbon and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentenoic acid, 2-hydroxy-, butyl ester typically involves the esterification of 4-pentenoic acid with butanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+ButanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-, butyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-hydroxy-, butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentenoic acid, 2-oxo-, butyl ester.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Pentenoic acid, 2-oxo-, butyl ester.
Reduction: Butyl 4-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-hydroxy-, butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-pentenoic acid, 2-hydroxy-, butyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentenoic acid, 2-hydroxy-, ethyl ester
- 4-Pentenoic acid, 2-hydroxy-, methyl ester
- 4-Pentenoic acid, 2-hydroxy-, propyl ester
Uniqueness
4-Pentenoic acid, 2-hydroxy-, butyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The butyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
193553-13-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-7-12-9(11)8(10)6-4-2/h4,8,10H,2-3,5-7H2,1H3 |
InChI Key |
QWXPSVGZSXTLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


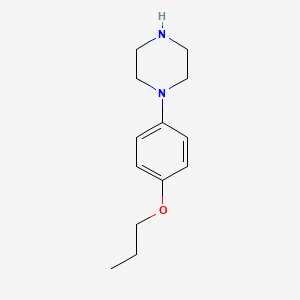
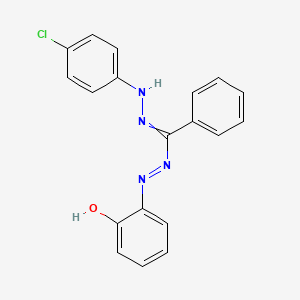
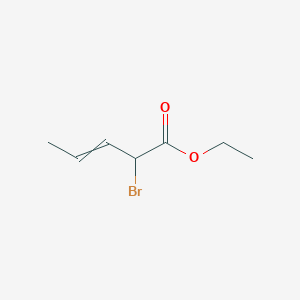
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
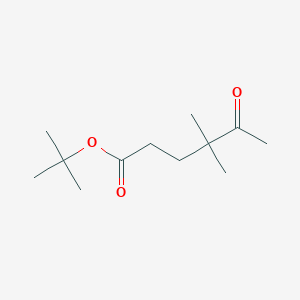
![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
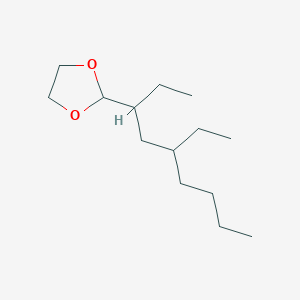
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
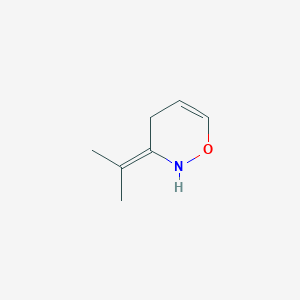
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
